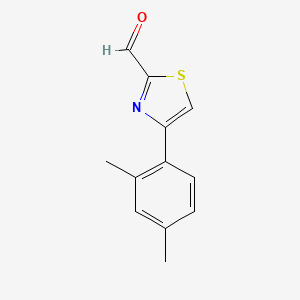

4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions. The compound is officially designated as 4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbaldehyde, reflecting its structural composition consisting of a thiazole heterocycle substituted at position 4 with a 2,4-dimethylphenyl group and at position 2 with a carbaldehyde functionality. The Chemical Abstracts Service registry number 383143-90-6 provides unambiguous identification within chemical databases and literature.

The molecular formula C₁₂H₁₁NOS indicates the presence of twelve carbon atoms, eleven hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom, corresponding to a molecular weight of 217.29 grams per mole. Alternative nomenclature systems recognize this compound as 4-(2,4-dimethylphenyl)-2-thiazolecarboxaldehyde, emphasizing the aldehyde functional group attachment to the thiazole ring system. The MDL number MFCD02665592 serves as an additional identifier in chemical inventory systems.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features arising from the conjugated aromatic systems and the planar thiazole heterocycle. The thiazole ring adopts a planar configuration due to the aromatic character imparted by the delocalized π-electron system encompassing the nitrogen and sulfur heteroatoms. The 2,4-dimethylphenyl substituent extends from position 4 of the thiazole ring, creating a biaryl system with significant steric interactions between the ortho-methyl groups and the thiazole ring.

Computational analysis reveals that the compound possesses limited conformational flexibility, with the primary rotational degree of freedom occurring about the bond connecting the thiazole and phenyl rings. The rotatable bonds analysis indicates two primary conformational variables, corresponding to the thiazole-phenyl linkage and the aldehyde group orientation. The topological polar surface area of 29.96 square angstroms reflects the contribution of the nitrogen, oxygen, and sulfur heteroatoms to the molecular polarity distribution.

The steric hindrance imposed by the 2,4-dimethyl substitution pattern influences the preferred conformations, with the phenyl ring likely adopting orientations that minimize unfavorable interactions between the ortho-methyl groups and the thiazole ring. This conformational preference significantly impacts the compound's chemical reactivity and intermolecular interactions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization provides comprehensive structural confirmation and detailed information about the electronic environment of individual atoms within this compound. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural elucidation, with proton Nuclear Magnetic Resonance revealing characteristic signals for the aromatic protons, methyl groups, and aldehyde proton. The thiazole ring proton typically appears as a singlet in the aromatic region, while the phenyl ring protons exhibit complex multipicity patterns reflecting the substitution pattern.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework, with the aldehyde carbon appearing characteristically downfield due to the deshielding effect of the carbonyl oxygen. The aromatic carbons of both the thiazole and phenyl rings appear in the typical aromatic region, with distinct chemical shifts reflecting their unique electronic environments. The methyl carbons appear upfield as expected for alkyl substituents.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The aldehyde carbonyl stretch typically appears as a strong absorption around 1700 wavenumber, while aromatic carbon-carbon stretches appear in the 1600-1500 wavenumber region. The thiazole ring exhibits characteristic absorptions that distinguish it from other heterocyclic systems, providing definitive structural confirmation.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 217, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the aldehyde group and various aromatic fragmentations that provide additional structural confirmation.

Crystallographic Data and X-ray Diffraction Studies

X-ray crystallography represents the definitive method for determining the three-dimensional structure of this compound in the solid state. Crystallographic analysis provides precise bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing arrangements. The technique relies on the diffraction of X-rays by the periodic arrangement of atoms within the crystal lattice, producing characteristic diffraction patterns that can be mathematically analyzed to determine atomic positions.

The crystallographic analysis reveals the exact spatial arrangement of atoms within the molecule, including the precise geometry of the thiazole ring and its relationship to the dimethylphenyl substituent. Bond lengths within the thiazole ring typically range from 1.30 to 1.70 angstroms, reflecting the aromatic character of the heterocycle. The carbon-nitrogen and carbon-sulfur bonds exhibit lengths consistent with aromatic systems, while the exocyclic bonds to the phenyl group and aldehyde functionality show characteristic single and double bond character, respectively.

Intermolecular interactions within the crystal lattice, including hydrogen bonding, π-π stacking, and van der Waals forces, significantly influence the solid-state properties. The aldehyde oxygen atom serves as a potential hydrogen bond acceptor, while aromatic π-systems enable stacking interactions between adjacent molecules. These interactions determine important physical properties such as melting point, solubility, and thermal stability.

Computational Chemistry Insights (Density Functional Theory, Molecular Modeling)

Density Functional Theory calculations provide theoretical insights into the electronic structure and properties of this compound that complement experimental observations. These computational approaches solve the Schrödinger equation for the many-electron system, yielding optimized molecular geometries, electronic energies, and various molecular properties. The M06-2X functional with appropriate basis sets typically provides accurate descriptions of organic molecules containing heteroatoms.

Computational optimization reveals the preferred molecular conformation in the gas phase, free from crystal packing constraints. The calculated geometry typically shows excellent agreement with experimental crystallographic data, validating the theoretical approach. Electronic structure analysis reveals the distribution of molecular orbitals, with the highest occupied molecular orbital and lowest unoccupied molecular orbital providing insights into chemical reactivity and electronic transitions.

The calculated LogP value of 3.23944 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics. This computational prediction correlates with the molecular structure, reflecting the balance between the polar thiazole and aldehyde functionalities and the lipophilic dimethylphenyl substituent. Electrostatic potential maps reveal regions of positive and negative charge distribution, providing insights into potential binding sites and intermolecular interactions.

Molecular modeling studies enable prediction of conformational preferences and energy barriers for rotation about key bonds. The calculated energy profiles for rotation about the thiazole-phenyl bond reveal the preferred conformations and the magnitude of steric interactions between substituents. These computational insights inform understanding of the compound's dynamic behavior in solution and its potential interactions with biological targets or synthetic reagents.

Properties

IUPAC Name |

4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-8-3-4-10(9(2)5-8)11-7-15-12(6-14)13-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCMCNLZDWPZTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393968 | |

| Record name | 4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383143-90-6 | |

| Record name | 4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Hydroxymethyl-Thiazole Intermediates

An alternative route involves the synthesis of 4-(2,4-dimethylphenyl)-5-hydroxymethyl-thiazole, followed by selective oxidation to the aldehyde.

- Preparation of Hydroxymethyl Intermediate: Reduction of the corresponding thiazole carboxylate ester using sodium borohydride in the presence of Lewis acids (e.g., AlCl3) at low temperatures (-10 to +5 °C) in solvents like monoglyme.

- Oxidation to Aldehyde: The hydroxymethyl group is oxidized to the aldehyde using mild oxidants such as TEMPO with sodium hypochlorite at 0–2 °C or pyridinium chlorochromate (PCC) in dichloromethane at 15–30 °C.

This two-step method allows for high purity and yield of the aldehyde product, with HPLC purity often exceeding 97%.

Detailed Preparation Procedure (Adapted from Patent Literature)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 2,4-Dimethylphenacyl bromide + thioamide, reflux in ethanol | Formation of 4-(2,4-dimethylphenyl)thiazole core | Moderate to high yield |

| 2 | Reduction: NaBH4 (40-44 g), AlCl3 (47-50 g), monoglyme solvent, -10 to +5 °C | Reduction of ester to hydroxymethyl intermediate | Monitored by HPLC |

| 3 | Oxidation: TEMPO (0.285 g), KBr, NaOCl (12.5% w/v), 0–2 °C, or PCC in DCM at 15–30 °C | Conversion of hydroxymethyl to aldehyde | 55-60 g isolated, purity 97-99% by HPLC |

- The reaction mixture is often worked up by extraction with tetrahydrofuran (THF) or dichloromethane, followed by washing with aqueous solutions (e.g., sodium bicarbonate, brine) and drying over sodium sulfate.

- Charcoal treatment and distillation under reduced pressure at moderate temperatures (40–50 °C) are used to purify the final aldehyde.

Comparative Analysis of Oxidation Methods

| Oxidant | Conditions | Advantages | Disadvantages | Purity Achieved |

|---|---|---|---|---|

| TEMPO/NaOCl | 0–2 °C, aqueous-organic biphasic | Mild, selective oxidation, environmentally friendly | Requires careful temperature control | 97–98% |

| Pyridinium Chlorochromate (PCC) | 15–30 °C, DCM solvent | High purity, well-established | Toxic chromium waste, requires careful handling | >99% |

| Other oxidants (e.g., KMnO4, CrO3) | Harsh, less selective | Strong oxidizing power | Over-oxidation risk, lower selectivity | Not preferred |

The TEMPO/NaOCl system is favored for mild and selective oxidation of sensitive thiazole derivatives, while PCC offers very high purity but with environmental and safety concerns.

Research Findings and Optimization

- The use of monoglyme as a solvent and low-temperature conditions during reduction improves selectivity and yield of the hydroxymethyl intermediate.

- Monitoring by HPLC at each stage ensures reaction completeness and product purity.

- Adjusting pH during workup (e.g., to 12.5 with NaOH) and temperature control during extraction steps are critical for maximizing yield and purity.

- Charcoal treatment effectively removes colored impurities, enhancing product quality.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|

| Hantzsch-type cyclization | 2,4-Dimethylphenacyl halide + thioamide | Ethanol, reflux | Reflux | Moderate to high | Not always specified | Direct ring formation |

| Reduction-Oxidation | Thiazole ester | NaBH4, AlCl3; then TEMPO/NaOCl or PCC | -10 to 30 °C | 55-60 g isolated | 97-99% | Two-step, high purity |

| Direct oxidation (PCC) | Hydroxymethyl-thiazole | PCC, DCM | 15-30 °C | ~30 g isolated | >99% | Cleaner product, toxic reagents |

Chemical Reactions Analysis

4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, using reagents like halogens or nitro groups.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity

Research has shown that derivatives of thiazole compounds, including 4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde, exhibit significant antimicrobial properties. These compounds are being explored as potential therapeutic agents against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. In vitro studies indicate that certain thiazole derivatives demonstrate broad-spectrum activity against drug-resistant pathogens .

Anticancer Properties

The compound is also being investigated for its anticancer potential. Studies have reported that thiazole derivatives can inhibit the growth of cancer cell lines such as Caco-2 and A549. The presence of specific substituents on the thiazole ring enhances their cytotoxicity against these cancer cells, suggesting that modifications to the molecular structure can lead to improved therapeutic efficacy .

Agricultural Chemistry

Pest Control

In agricultural applications, this compound is being evaluated for its effectiveness in crop protection formulations. Its ability to enhance pest control measures makes it a candidate for developing new agrochemicals that could improve agricultural productivity while reducing reliance on traditional chemical pesticides .

Herbicide Development

The compound's structural attributes allow it to be utilized in the formulation of herbicides aimed at controlling unwanted vegetation. By improving the efficacy of existing herbicides or aiding in the development of new ones, this compound can contribute to sustainable agricultural practices .

Material Science

Advanced Materials Synthesis

The unique properties of this compound make it suitable for use in material science. It is being studied for its role in creating advanced materials such as polymers and coatings. These materials benefit from enhanced durability and resistance to environmental factors due to the incorporation of thiazole moieties .

Coatings and Polymers

Research indicates that incorporating thiazole derivatives into polymer matrices can improve thermal stability and mechanical properties, making them ideal for various industrial applications .

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. Understanding these interactions can lead to significant breakthroughs in molecular biology and biochemistry, particularly in elucidating mechanisms underlying disease processes .

Diagnostic Applications

There is ongoing research into the use of this compound in diagnostic tools aimed at identifying specific biomarkers associated with diseases. This application could enhance disease detection and monitoring capabilities, providing valuable insights into patient health .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Antimicrobial agents against resistant bacteria; anticancer properties targeting specific cell lines |

| Agricultural Chemistry | Development of effective pesticides and herbicides for crop protection |

| Material Science | Synthesis of advanced materials with improved durability and thermal stability |

| Biochemical Research | Studies on enzyme interactions; development of diagnostic tools for disease detection |

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The aldehyde group can form covalent bonds with nucleophilic residues, further modulating the biological activity of the compound .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity : The 2,4-dimethylphenyl group in the target compound increases hydrophobicity compared to the 4-fluorophenyl (electron-withdrawing) and 2-methoxyphenyl (electron-donating) analogs. This property influences solubility and membrane permeability in biological systems .

- Reactivity: The carbaldehyde group at position 2 in the target compound is sterically accessible, unlike the 4-carbaldehyde isomer (e.g., 2-(4-aminophenyl)-thiazole-4-carbaldehyde), where the aldehyde is less reactive due to proximity to the amino group .

Biological Activity

4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This thiazole derivative exhibits potential antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, making it a candidate for further pharmaceutical development.

- Molecular Formula : C12H11NOS

- Molecular Weight : 217.29 g/mol

- Structure : The compound features a thiazole ring attached to a dimethylphenyl group and an aldehyde functional group, which may influence its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of thiazole have been shown to be effective against various strains of bacteria and fungi. In vitro studies demonstrate that such compounds can inhibit the growth of drug-resistant strains of Staphylococcus aureus and Candida species .

| Compound | Target Organisms | Activity |

|---|---|---|

| This compound | Methicillin-resistant S. aureus | Effective |

| This compound | Drug-resistant Candida strains | Effective |

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In particular, studies have shown that this compound can inhibit cell viability in colorectal adenocarcinoma (Caco-2) cells significantly more than in pulmonary adenocarcinoma (A549) cells. The mechanism appears to involve the inhibition of key enzymes involved in cell proliferation .

- Cell Lines Tested :

- Caco-2: Decreased viability by approximately 39.8% at 100 µM.

- A549: Minimal effect observed.

Anti-inflammatory and Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in preclinical models. The compound's ability to scavenge free radicals suggests potential antioxidant properties, which are beneficial in reducing oxidative stress-related diseases.

The biological activity of this compound is thought to involve interactions with specific enzymes or receptors associated with disease pathways. Preliminary studies indicate that it may act as an inhibitor of certain enzymes crucial for cancer cell metabolism and proliferation.

Case Studies

-

Anticancer Activity Study :

- Objective : To evaluate the cytotoxic effects on Caco-2 and A549 cell lines.

- Methodology : Cells were treated with varying concentrations of the compound for 24 hours followed by MTT assay for viability assessment.

- Results : Significant reduction in viability was observed in Caco-2 cells compared to A549 cells (p < 0.05), indicating selective efficacy against colorectal cancer cells .

-

Antimicrobial Efficacy Study :

- Objective : To assess the antimicrobial activity against resistant bacterial strains.

- Methodology : Disk diffusion method was employed against multiple bacterial strains.

- Results : The compound showed effective inhibition zones against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent.

Q & A

Q. What are the standard synthetic methodologies for preparing 4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde?

The compound is typically synthesized via Hantzsch thiazole synthesis , where a thioamide derivative (e.g., 2,4-dimethylphenylthioamide) reacts with an α-halocarbonyl compound (e.g., 2-bromoacetaldehyde) under reflux in ethanol or methanol. The aldehyde group is introduced post-cyclization using Vilsmeier-Haack formylation (DMF/POCl₃). Characterization involves ¹H/¹³C NMR (to confirm aromatic and aldehyde protons), IR spectroscopy (C=O stretch at ~1700 cm⁻¹), and elemental analysis .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H NMR : Identifies aromatic protons (δ 7.0–8.5 ppm) and the aldehyde proton (δ ~9.5–10 ppm).

- ¹³C NMR : Confirms thiazole carbons (C2 at ~160 ppm) and the aldehyde carbonyl (~190 ppm).

- IR spectroscopy : Detects C=O stretches (~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹).

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺).

- Elemental analysis : Ensures empirical formula accuracy .

Q. What solvent systems are recommended for purification?

Use silica gel chromatography with ethyl acetate/hexane (1:3 to 1:1 gradient) or dichloromethane/methanol (95:5). For recrystallization, ethanol or acetonitrile is preferred due to the compound’s moderate polarity .

Advanced Questions

Q. How can researchers optimize yields in the Vilsmeier-Haack formylation step?

- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions.

- Stoichiometry : Use 1.2–1.5 equivalents of POCl₃ relative to DMF.

- Quenching : Add ice-water slowly to precipitate the product.

- Purity : Pre-purify intermediates via column chromatography to avoid competing reactions.

- Monitoring : Track reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) .

Q. How to resolve contradictions in NMR data for derivatives?

- Advanced NMR : Employ 2D techniques (COSY, HSQC) to assign overlapping signals.

- X-ray crystallography : Resolve structural ambiguities (e.g., regioselectivity in substitution patterns).

- Computational validation : Compare experimental spectra with DFT-calculated shifts (Gaussian or ORCA software) .

Q. What strategies evaluate bioactivity against enzyme targets like Hec1/Nek2?

- In vitro assays : Conduct enzyme inhibition assays (IC₅₀ determination) using purified proteins.

- Molecular docking : Use AutoDock Vina to predict binding modes and affinity.

- In vivo models : Test in xenograft mice, monitoring tumor growth inhibition.

- Control comparisons : Benchmark against known inhibitors (e.g., INH1 derivatives) .

Q. How to address low reproducibility in synthetic protocols?

- Moisture sensitivity : Ensure anhydrous conditions (Schlenk line, molecular sieves).

- Side reactions : Analyze by LC-MS to detect intermediates or byproducts.

- Catalyst screening : Test alternatives like p-toluenesulfonic acid or microwave-assisted heating for faster kinetics .

Data Analysis & Contradictions

Q. Why might elemental analysis data deviate from theoretical values?

- Hygroscopicity : Weigh samples rapidly or under inert atmosphere.

- Impurities : Re-purify via preparative HPLC or recrystallization.

- Decomposition : Store at –20°C in amber vials to prevent aldehyde oxidation .

Q. How to interpret conflicting bioactivity results across studies?

- Assay conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO tolerance).

- Cell line variability : Use standardized cell lines (e.g., HEK293 or HeLa) with consistent passage numbers.

- Dose-response curves : Ensure logarithmic dosing (0.1–100 µM) for accurate IC₅₀ calculation .

Methodological Best Practices

- Synthetic scalability : Pilot small-scale reactions (<1 g) before scaling to multi-gram quantities.

- Safety : Handle aldehydes and POCl₃ in fume hoods with appropriate PPE (gloves, goggles) .

- Data validation : Cross-check spectral data with published analogs (e.g., Sigma-Aldrich’s 4-Phenyl-2-(2-pyridyl)thiazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.